molecular formula C5H11O5P B14305233 Methyl [(dimethoxyphosphanyl)oxy]acetate CAS No. 113493-51-9

Methyl [(dimethoxyphosphanyl)oxy]acetate

Cat. No.: B14305233
CAS No.: 113493-51-9
M. Wt: 182.11 g/mol
InChI Key: UXCVLGZBQWJYET-UHFFFAOYSA-N
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Description

Methyl [(dimethoxyphosphanyl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a phosphanyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(dimethoxyphosphanyl)oxy]acetate can be synthesized through the esterification of acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process may also involve the use of reactive distillation to separate the product from the reaction mixture efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl [(dimethoxyphosphanyl)oxy]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Acetic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl [(dimethoxyphosphanyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(dimethoxyphosphanyl)oxy]acetate is unique due to its specific phosphanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar esters. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

113493-51-9

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

methyl 2-dimethoxyphosphanyloxyacetate

InChI

InChI=1S/C5H11O5P/c1-7-5(6)4-10-11(8-2)9-3/h4H2,1-3H3

InChI Key

UXCVLGZBQWJYET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COP(OC)OC

Origin of Product

United States

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